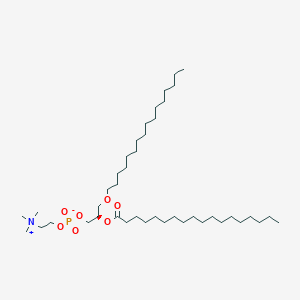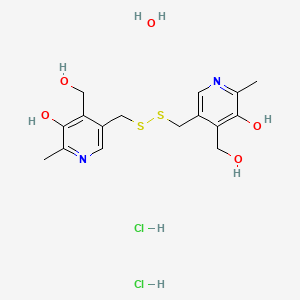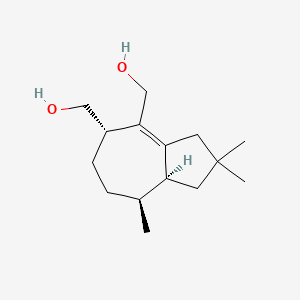
Phloretin 3',5'-Di-C-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phloretin 3’,5’-Di-C-glucoside is a dihydrochalcone, a type of flavonoid, characterized by the presence of two glucose molecules attached to the phloretin backbone. It is a naturally occurring compound found in various fruits, particularly apples. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phloretin 3’,5’-Di-C-glucoside can be synthesized through several chemical routes. One common method involves the glycosylation of phloretin using glucose donors in the presence of catalysts. The reaction typically requires controlled temperatures and pH conditions to ensure the selective attachment of glucose molecules at the 3’ and 5’ positions .
Industrial Production Methods
Industrial production of Phloretin 3’,5’-Di-C-glucoside often involves biocatalytic processes using enzymes such as glycosyltransferases. These enzymes facilitate the transfer of glucose from activated sugar donors to phloretin, resulting in the formation of the di-C-glucoside derivative. This method is preferred for its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Phloretin 3’,5’-Di-C-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters and ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters and ethers. These products often retain the biological activity of the parent compound, making them valuable for further research and applications .
Scientific Research Applications
Phloretin 3’,5’-Di-C-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and a synthetic precursor in various chemical studies.
Biology: The compound exhibits significant antimicrobial activity, making it useful in studies involving bacterial and fungal pathogens.
Medicine: Due to its anti-inflammatory, antioxidant, and anticancer properties, Phloretin 3’,5’-Di-C-glucoside is investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the food industry for its potential health benefits and as a natural preservative
Mechanism of Action
Phloretin 3’,5’-Di-C-glucoside exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: The compound inhibits the expression and secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.
Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways, including the NF-κB pathway
Comparison with Similar Compounds
Phloretin 3’,5’-Di-C-glucoside is unique among dihydrochalcones due to its dual glucose attachment, which enhances its solubility and bioavailability. Similar compounds include:
Phloretin: The parent compound without glucose attachments, known for its antioxidant and anti-inflammatory properties.
Phlorizin: A dihydrochalcone with a single glucose molecule, used for its antidiabetic effects.
Naringin: A flavonoid glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory activities
Phloretin 3’,5’-Di-C-glucoside stands out due to its enhanced solubility and bioavailability, making it a promising candidate for various therapeutic applications.
Properties
Molecular Formula |
C27H34O15 |
|---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C27H34O15/c28-7-12-17(32)22(37)24(39)26(41-12)15-19(34)14(11(31)6-3-9-1-4-10(30)5-2-9)20(35)16(21(15)36)27-25(40)23(38)18(33)13(8-29)42-27/h1-2,4-5,12-13,17-18,22-30,32-40H,3,6-8H2/t12-,13-,17-,18-,22+,23+,24-,25-,26+,27+/m1/s1 |
InChI Key |
WAWHTTXPRUWFCZ-DBGLWBBTSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,3E,5R,6S,11S,14S,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one](/img/structure/B1245716.png)


![2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B1245721.png)








